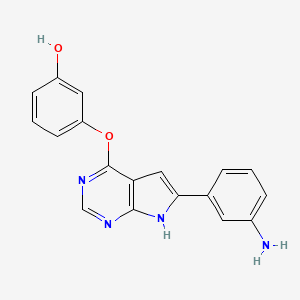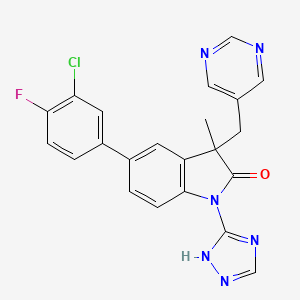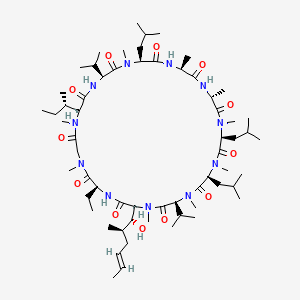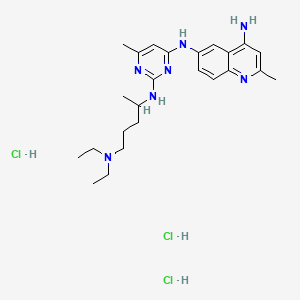
NSC 23766
描述
NSC 23766 trihydrochloride is a hydrochloride resulting from the formal reaction of this compound with 3 mol eq. of hydrogen chloride. An inhibitor of the signalling G-protein known as RAC1 (Ras-related C3 botulinum toxin substrate 1). It has a role as an EC 3.6.5.2 (small monomeric GTPase) inhibitor, an antiviral agent, an apoptosis inducer and a muscarinic antagonist. It contains a this compound.
科学研究应用
癌症研究:抑制肿瘤细胞表型
NSC 23766:据报道可以逆转前列腺癌细胞中的肿瘤细胞表型 。它抑制 Rac1 介导的细胞功能,这些功能对于维持恶性特征至关重要。 该化合物在体外抑制乳腺癌细胞侵袭和在小鼠模型中预防乳腺肿瘤进展和转移方面显示出功效 .
心血管研究:血小板激活调节
该化合物通过调节血栓烷 A2 诱导的人类血小板激活在心血管研究中发挥作用。 它调节 sCD40 配体和 PDGFAB 的分泌,这些在心血管疾病和血栓形成的背景下具有重要意义 .
免疫学:免疫细胞功能的调节
在免疫学研究中,this compound 已被用于探索通过 FAK、Rac1 和 NF-κB 途径调节巨噬细胞运动 。这在炎症和免疫反应的背景下尤为重要。
神经学:对神经细胞动力学的影响
该抑制剂在神经学研究中具有应用,特别是在研究非恶性细胞内质网中的未折叠蛋白反应,这一过程与各种神经退行性疾病有关 .
干细胞研究:多能性和分化
This compound 已被鉴定为人类胚胎干细胞中的多能性标志物。 它影响动态起泡,这是维持干细胞特征和分化所涉及的细胞机制的一部分 .
病毒学:抑制流感病毒
该化合物已显示出对流感病毒的抑制活性,为抗病毒研究提供了潜在途径。 它抑制 Rac 特异性 GEF 介导的 Rac GTPase 激活,这可能是干扰病毒复制或组装的机制 .
生化分析
Biochemical Properties
NSC 23766 plays a crucial role in biochemical reactions by inhibiting the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as TrioN and Tiam1 . This inhibition prevents the activation of Rac1, thereby blocking downstream signaling pathways that are essential for various cellular functions. The compound does not affect the activation of other GTPases like Cdc42 or RhoA, making it a highly selective inhibitor . This compound interacts with Rac1 by fitting into a surface groove critical for GEF specification, effectively inhibiting Rac1 binding and activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits Rac1-mediated cell functions, including cell migration, invasion, and proliferation . In prostate cancer cells, this compound has been reported to reverse tumor cell phenotypes . Additionally, it inhibits mammary carcinoma cell invasion in vitro and reduces mammary tumor progression and metastasis in mouse models . By preventing Rac1 activation, this compound disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of Rac1 activation by blocking the interaction between Rac1 and its GEFs . This inhibition prevents the exchange of GDP for GTP on Rac1, thereby maintaining Rac1 in its inactive state . This compound specifically targets the surface groove of Rac1 that is critical for GEF binding, without interfering with other GTPases . This selective inhibition results in the disruption of Rac1-mediated signaling pathways, affecting various cellular processes such as cytoskeletal rearrangements, cell migration, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months . In vitro studies have shown that this compound causes G1 cell cycle arrest and induces apoptosis in various cell lines . Long-term exposure to this compound has been reported to inhibit tumor cell invasion and metastasis in animal models . The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving C57BL/6 mice, a dosage of 2.5 mg/kg administered intraperitoneally was found to significantly prevent the development of spontaneous diabetes . Higher dosages of this compound have been associated with increased apoptosis and inhibition of cell proliferation in various cancer models . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cellular redox states and oxidative stress responses. By inhibiting Rac1 activation, this compound attenuates the production of reactive oxygen species (ROS) and reduces oxidative damage in cells . This compound also affects the Tiam1-Rac1-Nox2 signaling pathway, which plays a critical role in the onset of spontaneous diabetes in NOD mouse models . The interaction of this compound with these metabolic pathways highlights its potential therapeutic applications in diseases associated with oxidative stress and metabolic dysregulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively inhibit Rac1 activation in different cellular compartments . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation within cells . The distribution of this compound within tissues is crucial for its effectiveness in targeting Rac1-mediated signaling pathways and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization that influences its activity and function. The compound targets Rac1, which is localized to the plasma membrane and other cellular compartments where it interacts with downstream effectors . This compound’s ability to inhibit Rac1 activation in these specific compartments is essential for its effectiveness in disrupting Rac1-mediated signaling pathways . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles and compartments within the cell .
属性
IUPAC Name |
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUHORIUXPQCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Cl3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328386 | |
| Record name | NSC 23766 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177865-17-6 | |
| Record name | NSC 23766 trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1177865-17-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rac1 and why is it a target for therapeutic intervention?
A1: Rac1 is a member of the Rho family of small GTPases. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Rac1, in particular, regulates various cellular processes, including cell growth, survival, migration, and the formation of the actin cytoskeleton. [] Aberrant activation of Rac1 has been observed in various diseases, including cancer, making it an attractive target for therapeutic intervention. [, ]
Q2: How does NSC 23766 trihydrochloride inhibit Rac1?
A2: this compound trihydrochloride specifically interferes with the binding of guanine nucleotide exchange factors (GEFs) to Rac1. [] GEFs facilitate the exchange of GDP for GTP, thereby activating Rac1. By preventing this interaction, this compound trihydrochloride blocks the activation of Rac1 without directly affecting the activity of other closely related Rho GTPases like Cdc42 or RhoA. [, ]
Q3: What are the downstream effects of Rac1 inhibition by this compound trihydrochloride?
A3: Inhibition of Rac1 by this compound trihydrochloride leads to various downstream effects, depending on the cell type and context. These effects include:
- Reduced cell proliferation: This has been observed in various cancer cell lines, including glioma, [, ] acute myeloid leukemia, [] breast cancer, [, , ] schwannoma, [] and esophageal squamous cell carcinoma. []
- Induction of apoptosis: this compound trihydrochloride has been shown to induce apoptosis in leukemia, [, ] schwannoma, [] and glioblastoma cells. []
- Inhibition of cell migration and invasion: This effect has been observed in glioma, [, ] breast cancer, [] and laryngeal carcinoma cells. []
- Decreased vascular oxidative stress and improved endothelial function: This was observed in a study using a mouse model of atherosclerosis. []
- Reduced branching in embryonic mouse lung explants. []
- Modulation of TGF-β1 and type III collagen expression in renal damage. []
- Suppression of glucose transport in skeletal muscle. [, ]
Q4: What is the molecular formula and weight of this compound trihydrochloride?
A4: The molecular formula of this compound trihydrochloride is C14H22ClN5O • 3HCl, and its molecular weight is 422.7 g/mol. This information can be found in the product information provided by chemical suppliers.
Q5: Have there been any computational studies on this compound trihydrochloride?
A5: Yes, computational methods have been used to identify new Rac1 inhibitors, including those structurally similar to this compound trihydrochloride. One study employed pharmacophore virtual screening followed by molecular docking calculations to identify five new Rac1 inhibitors with improved efficacy compared to this compound trihydrochloride in reducing intracellular Rac1-GTP levels. []
Q6: Are there any QSAR models available for Rac1 inhibitors like this compound trihydrochloride?
A6: While the provided research articles do not explicitly mention specific QSAR models developed for this compound trihydrochloride or its analogs, the development of such models is an active area of research in drug discovery. QSAR models could be used to predict the activity of novel Rac1 inhibitors and guide the design of more potent and selective compounds.
Q7: How do structural modifications of this compound trihydrochloride affect its activity?
A7: While the provided research does not extensively explore the SAR of this compound trihydrochloride, one study identified two novel Rac1 inhibitors through in silico screening that share some structural similarities with this compound trihydrochloride but lack its core structure. [] These compounds exhibited potent inhibition of Rac1 activity, suppressed pancreatic cancer cell proliferation and migration, and showed selective apoptotic activity. This suggests that modifications to the core structure of this compound trihydrochloride can lead to compounds with retained or even improved anti-cancer activity. Further research is needed to fully elucidate the SAR and optimize the structure for enhanced potency and selectivity.
Q8: What in vitro models have been used to study this compound trihydrochloride?
A8: A variety of in vitro models have been utilized to study this compound trihydrochloride's effects, including:
- Cell lines: Various cancer cell lines, including glioma (U87, U251), [] acute myeloid leukemia (THP1, ML2, U937, HL60), [] breast cancer (MCF7, T47D, BT549, BT474, MDA231, MDA436, MDA468, HS578T), [, ] schwannoma (RT4), [] laryngeal carcinoma (SQ-20B), [] and esophageal squamous cell carcinoma [] have been used to assess its effects on cell proliferation, migration, invasion, and apoptosis.
- Primary cells: Primary human schwannoma cells, [] rat pulmonary microvascular endothelial cells, [] and mouse skeletal muscle cells [, ] were also utilized to study specific effects of the inhibitor in relevant cell types.
Q9: What in vivo models have been used to study this compound trihydrochloride?
A9: Several in vivo models have been employed to investigate the therapeutic potential of this compound trihydrochloride:
- Rodent models of cancer: Subcutaneous and orthotopic xenograft models of glioma, [] subcutaneous xenograft and sciatic nerve models of schwannoma, [] and a xenograft model of esophageal squamous cell carcinoma [] demonstrated the in vivo antitumor efficacy of this compound trihydrochloride.
- Mouse model of atherosclerosis: this compound trihydrochloride treatment in ApoE-/- mice fed a high-cholesterol diet resulted in decreased aortic Rac1 activity, reduced oxidative stress, improved endothelial function, and attenuated atherosclerosis development. []
- Mouse model of osteoarthritis: Intra-articular injections of this compound trihydrochloride in a mouse model of OA, induced by anterior cruciate ligament transection, showed protective effects on cartilage and delayed disease progression. []
- Rat models of hypertension and diabetic nephropathy: Studies investigating the role of Rac1 in renal injury employed models like the DOCA-salt hypertensive rat [] and streptozotocin-induced diabetic mice. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


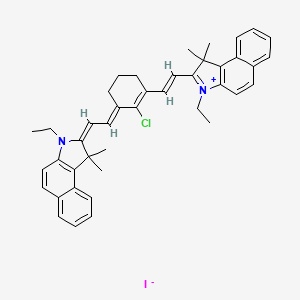

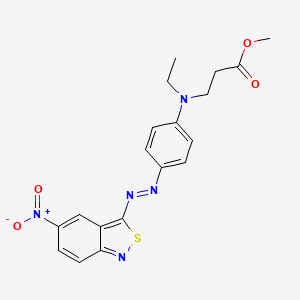
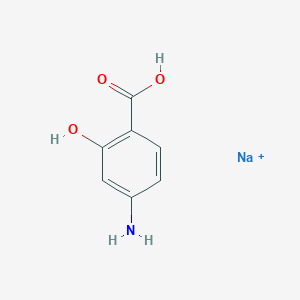
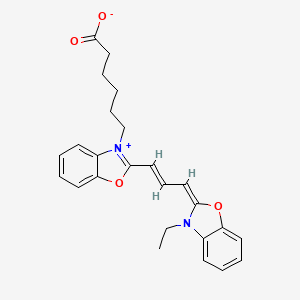

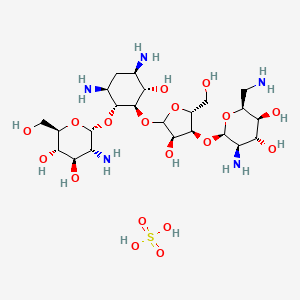
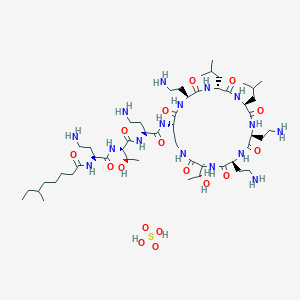

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)
